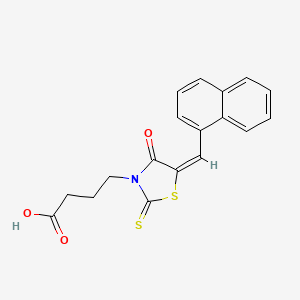

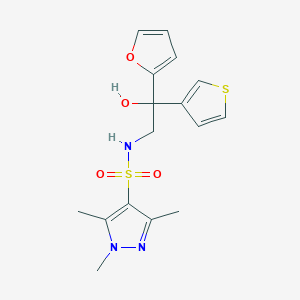

![molecular formula C17H15N3O3S B2512538 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 892853-88-2](/img/structure/B2512538.png)

N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They have been applied for a variety of biological applications such as antitumor, antifungal, anticancer, and antibacterial .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine, has a melting point of 257–259 °C .Scientific Research Applications

Anticonvulsant Activity Development

Researchers have explored the anticonvulsant potential of derivatives of 1,3,4-thiadiazole, a structurally related compound. The development of quality control methods for these compounds is crucial for their introduction into medical practice. A study focused on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity compared to the classic drug "Depakin." This research underlines the importance of identifying, determining impurities, and quantitatively analyzing these compounds for medical application standards (Sych et al., 2018).

Radiopharmaceutical Development

Another application involves the development of radiopharmaceuticals for positron emission tomography (PET) imaging. A study developed a new PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1), a target for neurological disorders. This compound, structurally similar to N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide, indicates the potential for designing imaging agents that can assist in diagnosing and studying neurological conditions (Yamasaki et al., 2011).

Enhancement of Drug Properties through Co-crystals

Research into the creation of co-crystals involving nitrofurantoin (a related nitrobenzamide compound) aims to enhance its photostability and clinically relevant physicochemical properties. This approach demonstrates how co-crystals can improve the performance and application of pharmaceutical compounds, potentially applicable to this compound (Vangala et al., 2012).

Anticancer Activity

Derivatives of 2-aryl-5(6)-nitro-1H-benzimidazole, sharing a similar nitro-substituted aromatic structure with this compound, have been evaluated as potential anticancer agents. This highlights the exploration of nitro-substituted compounds for therapeutic applications in oncology (Romero-Castro et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibitory effects .

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .

Properties

IUPAC Name |

3-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10(2)11-6-7-14-15(9-11)24-17(18-14)19-16(21)12-4-3-5-13(8-12)20(22)23/h3-10H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRJBRWPSPINNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

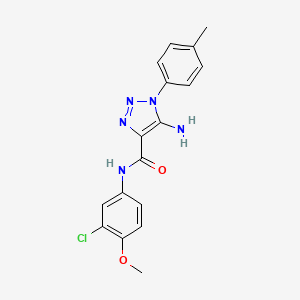

![[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetic acid](/img/structure/B2512455.png)

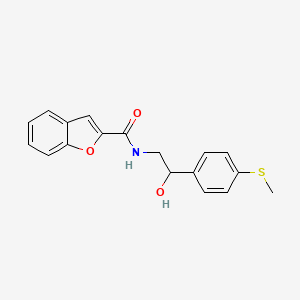

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)